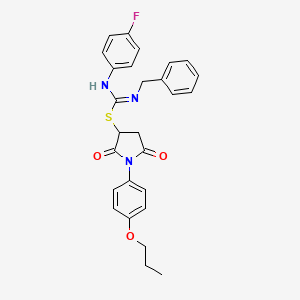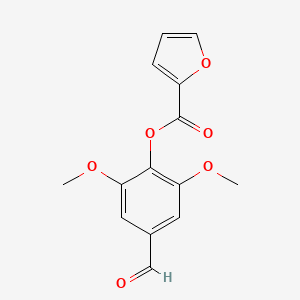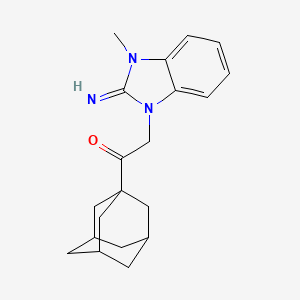![molecular formula C23H24N2O7S B11516157 Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11516157.png)
Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including nitration, sulfonation, and esterification reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to attach the cyclohexylsulfanyl group. Finally, esterification reactions are employed to introduce the carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzene ring and its substituents can engage in various binding interactions with proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-AMINOBENZAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with an amine group instead of a nitro group.
1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-HYDROXYBENZAMIDO]BENZENE-1,3-DICARBOXYLATE: Contains a hydroxyl group instead of a nitro group.
Uniqueness
1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the presence of both nitro and cyclohexylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O7S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
dimethyl 5-[(4-cyclohexylsulfanyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H24N2O7S/c1-31-22(27)15-10-16(23(28)32-2)12-17(11-15)24-21(26)14-8-9-20(19(13-14)25(29)30)33-18-6-4-3-5-7-18/h8-13,18H,3-7H2,1-2H3,(H,24,26) |
InChI Key |
DXSLZZPENCKVJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)SC3CCCCC3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11516104.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11516118.png)
![2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol](/img/structure/B11516122.png)

![[({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11516131.png)

![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11516139.png)
![ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate](/img/structure/B11516147.png)
![2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11516149.png)
![(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11516155.png)
![8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11516162.png)
